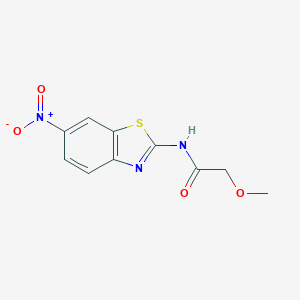![molecular formula C9H10BrN3S B255189 1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound with the chemical formula C10H11BrN4S, and its molecular weight is 308.19 g/mol.
Mecanismo De Acción
The mechanism of action of 1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea is not fully understood. However, it has been suggested that it exerts its biological activity by interacting with various cellular targets, such as enzymes, receptors, and DNA. For instance, it has been reported to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and transcription. Moreover, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been reported to possess antimicrobial and antifungal activities by disrupting the cell membrane integrity. Additionally, it has been shown to exhibit antioxidant activity by scavenging free radicals and preventing oxidative damage to biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea in lab experiments include its relatively simple synthesis method, high purity, and diverse biological activities. Moreover, it has been shown to be stable under various experimental conditions, making it suitable for long-term studies. However, its limitations include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea. One of the potential areas of investigation is the development of novel metal complexes using this compound as a ligand, which may exhibit enhanced catalytic and optical properties. Moreover, the exploration of its potential applications in drug delivery systems and nanotechnology may lead to the development of new therapeutic agents and materials. Additionally, the elucidation of its mechanism of action and structure-activity relationship may provide insights into the design of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea involves the reaction between 4-bromobenzaldehyde and thiosemicarbazide in the presence of ethanol. The reaction mixture is refluxed for several hours, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed by various spectroscopic techniques, such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. It has been reported to exhibit anticancer, antimicrobial, antifungal, antiviral, and antioxidant activities. Moreover, it has been used as a ligand for the synthesis of metal complexes, which have shown promising catalytic and optical properties.
Propiedades
Nombre del producto |
1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea |
|---|---|
Fórmula molecular |
C9H10BrN3S |
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea |
InChI |
InChI=1S/C9H10BrN3S/c1-11-9(14)13-12-6-7-2-4-8(10)5-3-7/h2-6H,1H3,(H2,11,13,14)/b12-6- |
Clave InChI |
LYKAAJAYOXKXKP-SDQBBNPISA-N |
SMILES isomérico |
CNC(=S)N/N=C\C1=CC=C(C=C1)Br |
SMILES |
CNC(=S)NN=CC1=CC=C(C=C1)Br |
SMILES canónico |
CNC(=S)NN=CC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255106.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255109.png)
![7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255110.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255111.png)


![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)
![3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255120.png)

![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)

![3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol](/img/structure/B255126.png)
